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molecular formula C11H16O2 B032954 1-Adamantanecarboxylic acid CAS No. 828-51-3

1-Adamantanecarboxylic acid

Cat. No. B032954
M. Wt: 180.24 g/mol
InChI Key: JIMXXGFJRDUSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198275B2

Procedure details

To a 10-L reactor was added 1-adamantanecarboxylic acid (503 g, 2.79 mol; TCI America, Wellesley Hills, Mass., USA) and 70% nitric acid (400 mL, 6.72 mol), and the resulting suspension was cooled at 0° C. with a recirculating chiller. To the mixture was slowly added 98% sulfuric acid (3.00 L, 55.5 mol) at such a rate that the temperature was kept below 10° C. Once the addition completed, acetonitrile (2.00 L, 38.5 mol) was added at such a rate that the temperature was kept below 10° C. After all the acetonitrile was added, the reaction was stirred at 0° C. for 1 hour. The crude reaction was then added to a 20-L reactor filled with about 10-L of ice mixed with a small amount of water and the resulting mixture was stirred and allowed to warm to room temperature. The solids were then filtered and washed with water. More solids precipitated from the acidic aqueous layer and these were filtered as well and washed with water. The combined solid material was then dried under high vacuum at 50° C. for 2 days to afford 432 g (73%) of the title compound, 3-acetylamino-adamantane-1-carboxylic acid, as a white solid.
Quantity
503 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]([OH:13])=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[N+]([O-])(O)=O.S(=O)(=O)(O)[OH:19].[C:23](#[N:25])[CH3:24]>O>[C:23]([NH:25][C:3]12[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][C:1]([C:11]([OH:13])=[O:12])([CH2:8]3)[CH2:2]1)[CH2:4]2)(=[O:19])[CH3:24]

Inputs

Step One
Name
Quantity
503 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Five
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 10° C
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
was kept below 10° C
CUSTOM
Type
CUSTOM
Details
The crude reaction
ADDITION
Type
ADDITION
Details
was then added to a 20-L reactor
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
More solids precipitated from the acidic aqueous layer
FILTRATION
Type
FILTRATION
Details
these were filtered as well and
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The combined solid material was then dried under high vacuum at 50° C. for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC12CC3(CC(CC(C1)C3)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 432 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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